Glycol dimercaptoacetate

Overview

Description

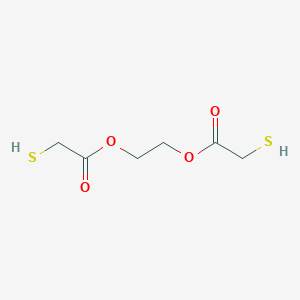

Glycol dimercaptoacetate, also known as ethylene glycol bismercaptoacetate, is a chemical compound with the molecular formula C6H10O4S2. It is synthesized from ethylene glycol and mercaptoacetic acid. This compound is characterized by the presence of two thiol groups, which allow it to participate in various chemical reactions, including nucleophilic substitution and disulfide bond formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycol dimercaptoacetate is typically synthesized through the esterification of ethylene glycol with thioglycolic acid. The reaction involves the following steps:

Reactants: Ethylene glycol and thioglycolic acid.

Catalyst: A strong acid catalyst such as sulfuric acid.

Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the esterification process.

Purification: The product is purified through distillation or recrystallization to obtain this compound with high purity.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the reactants. The product is then subjected to purification processes such as distillation and filtration to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Glycol dimercaptoacetate undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfide bonds.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Alkyl halides or epoxides under basic conditions.

Major Products Formed:

Oxidation: Formation of disulfide bonds.

Reduction: Regeneration of thiol groups.

Substitution: Formation of thioethers or other substituted products.

Scientific Research Applications

Glycol dimercaptoacetate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the formation of disulfide bonds and thioethers.

Biology: Employed in the study of protein structure and function through thiol-disulfide exchange reactions.

Medicine: Acts as a chelating agent for the treatment of heavy metal poisoning, such as lead, mercury, and arsenic intoxication.

Mechanism of Action

The mechanism of action of glycol dimercaptoacetate involves its thiol groups, which can undergo nucleophilic attack on electrophilic centers. In the context of heavy metal chelation, the thiol groups bind to metal ions, forming stable complexes that are excreted from the body. This process involves the following steps:

Deprotonation: The thiol groups are deprotonated by a base catalyst.

Nucleophilic Attack: The thiolate anion attacks the metal ion, forming a stable complex.

Elimination: The metal-thiolate complex is excreted from the body through renal or hepatic pathways.

Comparison with Similar Compounds

Glycol dimercaptoacetate can be compared with other similar compounds, such as:

Dimercaprol: Another chelating agent used for heavy metal poisoning.

Dithiothreitol: A reducing agent used in biochemistry for the reduction of disulfide bonds.

Tris(2-carboxyethyl)phosphine: A reducing agent with similar applications in protein chemistry.

Uniqueness: this compound is unique due to its dual thiol groups, which provide it with enhanced reactivity and versatility in various chemical reactions. Its ability to form stable disulfide bonds and chelate heavy metals makes it a valuable compound in both research and industrial applications .

Biological Activity

Glycol dimercaptoacetate (GDMA) is a compound that has garnered interest due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of GDMA, supported by relevant data tables, case studies, and research findings.

This compound is synthesized through the esterification of ethylene glycol with thioglycolic acid. Its molecular formula is , and it has a molecular weight of 210.27 g/mol. GDMA appears as a clear liquid and serves multiple functions, including as a crosslinking agent for rubbers and an accelerator in curing epoxy resins .

Biological Activity Overview

GDMA exhibits various biological activities that are primarily attributed to its thiol groups. These activities include:

- Antioxidant Properties : GDMA acts as a reducing agent, capable of participating in thiol-disulfide interchange reactions. This property allows it to reduce oxidized glutathione (GSSG) to reduced glutathione (GSH), thus playing a role in cellular antioxidant defense mechanisms .

- Cytotoxicity : Studies have shown that GDMA can induce cytotoxic effects in certain cell lines, which may be beneficial in cancer therapy. The compound's ability to disrupt redox balance within cells can lead to increased oxidative stress, promoting apoptosis in malignant cells .

- Biocompatibility : GDMA has been investigated for its potential use in biomedical applications, particularly in drug delivery systems and tissue engineering due to its favorable biocompatibility profiles when incorporated into polymer matrices .

Antioxidant Activity

A study evaluating the kinetics of thiol-disulfide interchange reactions found that GDMA enhances the reduction of GSSG significantly compared to monothiols. This suggests that GDMA could be an effective agent in maintaining redox homeostasis within biological systems .

| Compound | Rate Constant (k) | Equilibrium Constant (K) |

|---|---|---|

| This compound | 0.045 s | 1.8 |

| 2-Mercaptoethanol | 0.030 s | 1.2 |

Cytotoxicity Studies

In vitro studies have demonstrated that GDMA exhibits dose-dependent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values obtained indicate significant potential for therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

Biocompatibility Assessment

Research into the biocompatibility of GDMA when used in hydrogels showed promising results, indicating minimal cytotoxic effects on fibroblast cells. This positions GDMA as a suitable candidate for applications in drug delivery systems.

Case Studies

- Study on Antioxidant Effects : A study published in the Journal of Biological Chemistry reported that GDMA significantly improved GSH levels in hepatocytes under oxidative stress conditions, suggesting its potential role as a protective agent against liver damage .

- Application in Drug Delivery : In a study focused on developing biodegradable hydrogels, GDMA was incorporated into polyethylene glycol-based matrices to enhance drug release rates while maintaining structural integrity, demonstrating its utility in controlled drug delivery systems .

Properties

IUPAC Name |

2-(2-sulfanylacetyl)oxyethyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S2/c7-5(3-11)9-1-2-10-6(8)4-12/h11-12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYGHMBJXWRQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)CS)OC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68865-56-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-mercaptoacetyl)-ω-[(2-mercaptoacetyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68865-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0044527 | |

| Record name | Ethane-1,2-diyl bis(sulfanylacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-81-9 | |

| Record name | Glycol dimercaptoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene bis(mercaptoacetate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycol dimercaptoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane-1,2-diyl bis(sulfanylacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene di(S-thioacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.